molecular formula C6H3Cl2FN2O2 B11797904 Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B11797904
M. Wt: 225.00 g/mol
InChI Key: DQJOBBWEMAVHSW-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The carboxylate group is then introduced through esterification reactions involving methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the ester group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H3Cl2FN2O2

Molecular Weight

225.00 g/mol

IUPAC Name

methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

InChI

InChI=1S/C6H3Cl2FN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3

InChI Key

DQJOBBWEMAVHSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)F

Origin of Product

United States

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